molecular formula C12H16FNO B15315758 4-(3-Fluoro-2-methoxyphenyl)piperidine

4-(3-Fluoro-2-methoxyphenyl)piperidine

Cat. No.: B15315758
M. Wt: 209.26 g/mol
InChI Key: KYOFUVQDFICVLH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3-Fluoro-2-methoxyphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzene and piperidine.

    Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the aromatic ring and the piperidine moiety.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts.

Chemical Reactions Analysis

4-(3-Fluoro-2-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the aromatic ring or the piperidine moiety.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.

    Common Reagents and Conditions: Common reagents include palladium catalysts, boronic acids, and reducing agents. Reaction conditions may involve specific temperatures, solvents, and reaction times.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets. The fluorine atom’s electronic effects can influence the compound’s binding affinity and selectivity for these targets . The piperidine moiety may also play a role in modulating the compound’s overall pharmacokinetic profile.

Comparison with Similar Compounds

4-(3-Fluoro-2-methoxyphenyl)piperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(3-fluoro-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-12-10(3-2-4-11(12)13)9-5-7-14-8-6-9/h2-4,9,14H,5-8H2,1H3

InChI Key

KYOFUVQDFICVLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C2CCNCC2

Origin of Product

United States

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